![molecular formula C11H11Cl2NO3 B5646739 5-[(2,3-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5646739.png)
5-[(2,3-dichlorophenyl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(2,3-dichlorophenyl)amino]-5-oxopentanoic acid is a chemical compound with specific structural and chemical properties. Its synthesis and characteristics are of interest in various scientific fields.
Synthesis Analysis
- Synthesis Techniques : The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, was achieved from levulinic acid through a process involving esterification and bromination, yielding methyl 5- or 3-bromolevulinates. This process, involving potassium phthalimide and DMF followed by acidolysis, achieved an overall yield of 44% (Lin Yuan, 2006).
Molecular Structure Analysis
- Crystal Structure : The compound (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, which shares structural similarities, was synthesized and its crystal structure analyzed using X-ray crystallography, NMR, MS, and IR techniques (Dong Heng-shan et al., 2005).
Chemical Reactions and Properties
- Reactivity and Formation : Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was explored through the electroreduction of methyl 5-nitro-4-oxopentanate, revealing insights into the reactivity and formation of similar compounds under various conditions (A. Konarev et al., 2007).
Physical Properties Analysis
- Spectroscopic Properties : The FTIR spectroelectrochemistry of W(CO)5 complexes of similar compounds was studied, highlighting the spectral characteristics and physical properties (K. Kowalski et al., 2009).
Chemical Properties Analysis
- Structural and Electronic Properties : A study compared the observed and DFT calculations on the structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, emphasizing the chemical properties and molecular interactions (Nagaraju Kerru et al., 2019).
properties
IUPAC Name |
5-(2,3-dichloroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-3-1-4-8(11(7)13)14-9(15)5-2-6-10(16)17/h1,3-4H,2,5-6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOWKBFPGBCBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloroglutaranilic acid |
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